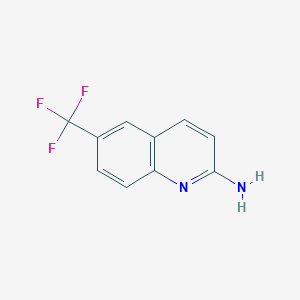

6-(Trifluoromethyl)quinolin-2-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXIFGHLRHXQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459077 | |

| Record name | 6-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791595-93-2 | |

| Record name | 6-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Quinoline Scaffold: a Privileged Structure in Chemistry and Biology

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." nih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.goveurekaselect.com The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities. eurekaselect.comfrontiersin.org These activities include anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov The structural rigidity and aromatic nature of the quinoline scaffold provide a robust framework for designing molecules that can effectively interact with biological targets. tandfonline.com

Trifluoromethylation: a Key Strategy for Enhancing Molecular Properties

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful and widely used strategy in drug design. hovione.comscilit.com This is due to the unique properties conferred by the -CF3 group. Its high electronegativity and electron-withdrawing nature can significantly alter the electronic properties of a molecule, influencing its reactivity and binding interactions. mdpi.com Furthermore, the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the half-life of a drug candidate. mdpi.com It also increases lipophilicity, which can improve membrane permeability and cellular uptake. mdpi.com While the substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, a notable percentage of such substitutions have been shown to increase biological activity by at least an order of magnitude. acs.org

6 Trifluoromethyl Quinolin 2 Amine: a Compound of Growing Research Interest

The compound 6-(Trifluoromethyl)quinolin-2-amine represents a confluence of the advantageous properties of both the quinoline (B57606) scaffold and the trifluoromethyl group. Its structure, featuring the trifluoromethyl group at the 6-position of the quinoline ring and an amine group at the 2-position, makes it a valuable building block in the synthesis of more complex molecules. Research has highlighted its utility in developing kinase inhibitors and as a scaffold for novel antimicrobial and antiviral agents. chemshuttle.com The strategic placement of the trifluoromethyl group on the quinoline core is anticipated to modulate the compound's biological and physicochemical properties, making it a prime target for further investigation in drug discovery programs.

| Property | Value |

| CAS Number | 791595-93-2 chemshuttle.comcookechem.com |

| Molecular Formula | C10H7F3N2 cookechem.com |

| Molecular Weight | 212.17 g/mol cookechem.com |

| Appearance | White to off-white powder chemshuttle.com |

Academic Pursuits and the Scope of Investigation

Established Cyclocondensation Strategies for Quinoline (B57606) Core Formation

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classic name reactions providing reliable routes to this scaffold. These methods are often adapted to incorporate specific substituents, such as the trifluoromethyl group.

Adaptations of the Pfitzinger Reaction

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The initial step is the base-catalyzed hydrolysis of the isatin's amide bond to form an α-keto-anilinic acid, which then reacts with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org

For the synthesis of trifluoromethyl-substituted quinolines, a key starting material would be a trifluoromethyl-substituted isatin. For example, reacting 5-(trifluoromethyl)isatin with a suitable carbonyl compound under Pfitzinger conditions would be a direct approach to introduce the trifluoromethyl group at the desired 6-position of the resulting quinoline ring. The versatility of this reaction allows for the synthesis of a wide range of derivatives, which have been explored for their potential biological activities. researchgate.netepa.gov

Table 1: Hypothetical Pfitzinger Reaction for a 6-(Trifluoromethyl)quinoline (B1354612) Derivative

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 5-(Trifluoromethyl)isatin | Acetone | 2-Methyl-6-(trifluoromethyl)quinoline-4-carboxylic acid |

| 5-(Trifluoromethyl)isatin | Acetaldehyde | 3-Methyl-6-(trifluoromethyl)quinoline-4-carboxylic acid |

This table illustrates potential products based on the general mechanism of the Pfitzinger reaction.

Applications of the Skraup Synthesis

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup, is a classic method for preparing quinolines. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through a series of steps, beginning with the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.com This is followed by a conjugate addition of the aniline to the acrolein, and subsequent cyclization and oxidation to form the quinoline ring. numberanalytics.com

To synthesize 6-(trifluoromethyl)quinoline, 4-(trifluoromethyl)aniline (B29031) would serve as the starting amine. While the classic Skraup reaction is known for its often harsh conditions and potential for violent reactions, modifications and the use of moderators like ferrous sulfate (B86663) can improve safety and yields. wikipedia.orgnih.gov The resulting 6-(trifluoromethyl)quinoline can then be subjected to further chemical transformations, such as amination, to install the 2-amino group.

Friedländer Annulation Approaches

The Friedländer synthesis is one of the most direct and widely used methods for constructing quinoline rings. wikipedia.orgnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgorganic-chemistry.org

A pertinent example is the synthesis of 6-amino-4-(trifluoromethyl)quinolines, which are structural isomers of the target compound. This was achieved through a regioselective intramolecular cyclocondensation of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic, solvent-free medium. researchgate.net This reaction highlights how a Friedländer-type strategy can be effectively used to create quinolines with a trifluoromethyl group by starting with a pre-functionalized trifluoromethylated building block. researchgate.netthieme-connect.com The yields for these derivatives ranged from 22% to 87%. researchgate.net

Table 2: Synthesis of 6-Amino-4-(trifluoromethyl)quinoline Derivatives via Friedländer-type Cyclization. researchgate.net

| R-Group on Quinoline at C2 | Yield (%) |

|---|---|

| Methyl | 87 |

| Phenyl | 58 |

| 4-MeC6H4 | 22 |

| 4-FC6H4 | 75 |

| 4-NO2C6H4 | 67 |

Innovations in the Friedländer synthesis include the use of various catalysts like iodine, Lewis acids, and neodymium(III) nitrate (B79036) hexahydrate, as well as environmentally benign methods employing microwave irradiation or solid acid catalysts. wikipedia.orgnih.govorganic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov The Doebner reaction, a variation of the Doebner-von Miller reaction, is a three-component reaction that combines an aniline, an α,β-unsaturated carbonyl compound (or an aldehyde and pyruvic acid), to produce quinoline-4-carboxylic acids. nih.gov

This strategy is applicable to the synthesis of trifluoromethylated quinolines. For instance, reacting 4-(trifluoromethyl)aniline with an aldehyde and pyruvic acid could provide a direct route to 2-substituted-6-(trifluoromethyl)quinoline-4-carboxylic acids. These intermediates can then be further modified, for example, through decarboxylation and amination, to access the desired this compound derivatives.

Advanced Strategies for Trifluoromethyl Group Incorporation

Instead of building the quinoline ring with the trifluoromethyl group already present, modern synthetic methods allow for the direct introduction of the CF3 group onto a pre-existing heterocyclic core.

Transition-Metal-Catalyzed C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a powerful tool in medicinal chemistry for the late-stage functionalization of complex molecules. beilstein-journals.org This approach avoids the often lengthy synthesis of trifluoromethylated starting materials. Transition metals, particularly palladium, have been extensively used to catalyze the trifluoromethylation of aromatic and heteroaromatic C-H bonds. beilstein-journals.org

These reactions typically involve a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3) or trifluoromethyl sulfonyl chloride (CF3SO2Cl), a metal catalyst, and an oxidant. beilstein-journals.orgacs.org For instance, a quinolin-2-amine substrate could be subjected to palladium-catalyzed C-H trifluoromethylation. While regioselectivity can be a challenge, directing groups or inherent electronic biases of the substrate can favor substitution at specific positions. The development of ligands like BrettPhos has been crucial in facilitating these transformations. beilstein-journals.org More recently, bismuth-catalyzed C-H trifluoromethylation of heteroarenes under light irradiation has been reported, offering an alternative metal-catalyzed pathway that proceeds via a radical mechanism. acs.org This method allows for the direct functionalization of various heterocycles. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis of quinoline derivatives. The Suzuki-Miyaura coupling, in particular, is a versatile method for introducing aryl or other substituents onto the quinoline core. nih.govresearchgate.netlibretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of an organoboron species to the resulting palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com This catalytic cycle allows for the formation of a new C-C bond under relatively mild conditions. libretexts.orgmdpi.com

In the context of synthesizing derivatives of this compound, a pre-functionalized quinoline, such as a bromo- or iodo-substituted quinoline, can be coupled with a suitable boronic acid or boronic ester. For instance, 3-bromoquinoline (B21735) can be reacted with various arylboronic acids in the presence of a palladium catalyst and a base to furnish the corresponding arylated quinolines. nih.gov This strategy offers a high degree of flexibility in introducing diverse substituents at specific positions of the quinoline ring. A non-aqueous Suzuki-Miyaura cross-coupling has also been developed for the synthesis of aminoquinolines. digitellinc.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Quinoline Synthesis

| Quinoline Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Arylquinoline | nih.gov |

| 2-Iodoaniline | α,β-Unsaturated carbonyl compounds | Pd(OAc)₂ / PPh₃ / NaOAc | 3-Substituted quinolin-2(1H)-one | nih.gov |

| 2-(Cyanomethoxy)chalcones | Arylboronic acids | Pd catalyst | Benzofuro[2,3-c]pyridines | nih.gov |

Nucleophilic Trifluoromethylation Methods

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties. clockss.org Nucleophilic trifluoromethylation methods provide a direct route to install this important functional group.

One common approach involves the use of nucleophilic trifluoromethylating reagents, such as trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as Ruppert's reagent. acs.org This reagent, in the presence of a fluoride (B91410) source, can deliver a trifluoromethyl anion equivalent to various electrophiles, including carbonyl compounds. acs.org Another strategy utilizes fluoroform (HCF₃), an inexpensive and environmentally benign source of the trifluoromethyl group, in combination with a strong base. acs.orgbeilstein-journals.org The generated trifluoromethyl anion can then react with suitable substrates. beilstein-journals.org

For the synthesis of quinolines, a method has been developed for the 3-position-selective C-H trifluoromethylation of pyridine (B92270) and quinoline derivatives. chemrxiv.org This process involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.org While not directly producing this compound, this methodology highlights the potential for direct C-H trifluoromethylation on the quinoline scaffold.

A different strategy for synthesizing trifluoromethylated quinolines involves using pre-functionalized building blocks containing the CF₃ group. clockss.org For example, α-CF₃-enamines can be reacted with 2-nitrobenzaldehydes to produce ortho-nitro-substituted α,β-diaryl-CF₃-enones. Subsequent reduction of the nitro group and intramolecular cyclization yields 2-CF₃-3-arylquinolines. rsc.org

Table 2: Reagents for Nucleophilic Trifluoromethylation

| Reagent | Description | Application | Reference |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Ruppert's reagent, a source of nucleophilic CF₃⁻ | Trifluoromethylation of carbonyls | acs.org |

| Fluoroform (HCF₃) / Base | Inexpensive source for generating CF₃⁻ | Trifluoromethylation of esters | beilstein-journals.org |

| N-Formylmorpholine Derivatives | Stable equivalent of the trifluoromethyl anion | Trifluoromethylation of carbonyls | acs.org |

Derivatization and Functionalization at the Amino Group

The amino group at the 2-position of the quinoline ring serves as a versatile handle for further derivatization and functionalization, allowing for the synthesis of a wide array of analogs with potentially diverse biological activities.

Amination Reactions (e.g., Pd-Catalyzed Amination)

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. rsc.orgacs.org This reaction allows for the coupling of an amine with an aryl halide or triflate, providing a direct route to arylamines. acs.org In the context of this compound, this methodology can be applied to introduce various substituents at the amino group.

The reaction typically employs a palladium catalyst in conjunction with a suitable ligand, such as BrettPhos or RuPhos, and a base. rsc.org These catalyst systems have shown broad scope and high efficiency for the coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides. rsc.org For instance, a secondary 3-aminopyridine (B143674) was successfully N-arylated with 4-bromobenzotrifluoride (B150022) using a palladium catalyst. acs.org

Beyond palladium catalysis, other amination methods exist. For example, the vicarious nucleophilic substitution of hydrogen (VNS) can be used for the direct amination of nitroquinoline derivatives. mdpi.com Additionally, amination of quinoline N-oxides can be achieved using sodium amide in liquid ammonia, often in the presence of an oxidant like isopropyl nitrite. clockss.org

Substitution Reactions involving the Amino Moiety

The amino group of this compound can undergo various substitution reactions to introduce new functional groups. For example, it can be acylated to form amides or participate in condensation reactions.

The synthesis of amino acid derivatives of 6-aminoquinoline (B144246) has been reported, demonstrating the reactivity of the amino group towards coupling with amino acids. clockss.org In a different approach, 2-chloroquinolines can be used as precursors, where the chloro group is displaced by an amine to form the corresponding 2-aminoquinoline. researchgate.net This nucleophilic aromatic substitution (SNAr) is a common strategy for introducing the amino group. nih.gov The reactivity of the chloro group at position 4 of the quinoline ring towards nucleophilic substitution with amines has also been extensively studied. nih.gov

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for constructing complex molecules. These modern approaches often involve novel reaction cascades and the use of sustainable reagents and catalysts.

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful strategy for the synthesis of quinolines, offering high atom economy and avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net These reactions typically involve the formation of new C-C and C-N bonds through C-H activation and subsequent cyclization.

Various transition metals, including rhodium and palladium, have been employed as catalysts for oxidative annulation reactions. snnu.edu.cn For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can lead to the formation of quinolines through a process involving twofold C-H activation. snnu.edu.cn Similarly, palladium-catalyzed oxidative annulation of anilines with allyl alcohols can produce functionalized 2-substituted quinolines. mdpi.com

Metal-free oxidative annulation methods have also been developed. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K₂S₂O₈, provides a route to 4-arylquinolines. organic-chemistry.org Furthermore, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst, offers a green and mild approach to quinoline synthesis. organic-chemistry.org

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to the synthesis of quinolines, including this compound, aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Traditional methods for quinoline synthesis, such as the Friedländer reaction, often rely on harsh conditions and hazardous reagents. organic-chemistry.orgwikipedia.org The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group, is a common route to quinolines. nih.govnih.gov Green chemistry approaches have sought to improve this and other synthetic routes.

Catalysis: A key focus has been the development of environmentally friendly and reusable catalysts. acs.org Heterogeneous catalysts, such as solid acids and nanocatalysts, offer advantages over traditional homogeneous catalysts as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.govresearchgate.netnih.gov For instance, metal-free heterogeneous catalysts, like Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have shown remarkable activity and recyclability in Friedländer synthesis under mild conditions. nih.gov Nanocatalysts, including those based on copper oxide and iron oxide, have also been effectively used, often in green solvents like water or ethanol, leading to high yields and easy catalyst recovery. nih.gov Graphene oxide has also been demonstrated as an efficient, recyclable carbocatalyst for the Friedländer synthesis of functionalized quinolines. nih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as powerful tools in green quinoline synthesis. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govacs.orgnih.gov For example, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst has been shown to produce quinolines in excellent yields within minutes. nih.gov This method offers a significant improvement over conventional heating, which may require several days for the reaction to proceed. nih.gov Ultrasound-assisted synthesis has also been successfully employed for the preparation of aminoquinolines, providing good to excellent yields. nih.gov

Solvent-Free and Aqueous Conditions: The replacement of volatile organic solvents with water or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. organic-chemistry.org The synthesis of quinolines via the Friedländer reaction has been successfully carried out in water without the need for any catalyst. organic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, have also proven effective, reducing waste and simplifying product isolation. nih.govresearchgate.net

The table below summarizes various green catalytic systems that could be applied to the synthesis of this compound derivatives.

| Catalyst System | Reaction Conditions | Advantages | Potential Application for this compound Synthesis |

| Brønsted acid functionalized g-C3N4 | Mild temperature, solvent or solvent-free | High recyclability, metal-free, high surface acidity. nih.gov | Could catalyze the condensation of a suitable 2-amino-5-(trifluoromethyl)phenyl ketone with a C2-synthon. |

| CuO or Fe3O4 Nanoparticles | Water or ethanol, reflux | Recyclable, high yields, environmentally benign solvents. nih.gov | Applicable in a Friedländer-type synthesis from appropriate precursors. |

| Graphene Oxide | Methanol, 70°C | Recyclable carbocatalyst, short reaction times, high yields. nih.gov | Could be used to catalyze the formation of the quinoline ring. |

| Acetic Acid (Microwave) | Neat, 160°C, 5 minutes | Rapid, high yield, green solvent and catalyst. nih.gov | A potentially very efficient method for the final cyclization step. |

| Ionic Liquids (e.g., [Hbim]BF₄) | Solvent-free, 100°C | Recyclable, high thermal stability, tunable acidity. nih.gov | Can act as both solvent and catalyst in the synthesis. |

Continuous Flow Reactor Applications for Scalability

For the large-scale production of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. acs.org Flow reactors offer superior heat and mass transfer, enhanced safety, and the potential for automation and straightforward scalability. acs.org

The synthesis of quinoline derivatives has been successfully demonstrated in continuous flow systems. For instance, a continuous flow method for the photochemical synthesis of 3-substituted quinolines has been developed, highlighting the safety and scalability benefits of this technology for photochemical reactions, which can be hazardous in large batch reactors. acs.org The Friedländer synthesis has also been adapted to a continuous flow microreactor with an acid-functionalized inner surface acting as a stationary catalyst, affording excellent yields. nih.gov

The scalability of microwave-assisted organic synthesis, which is often used in green chemistry for initial process development, can be transitioned to continuous flow systems for industrial production. acs.orgpitt.eduresearchgate.net While direct scale-up of microwave reactions can be challenging due to the limited penetration depth of microwaves, flow reactors provide a solution by ensuring uniform irradiation of the reaction mixture as it passes through the reactor. pitt.eduresearchgate.net

The table below outlines the potential benefits of using continuous flow reactors for the synthesis of this compound.

| Feature of Continuous Flow Reactor | Advantage | Relevance to this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, better selectivity. acs.org | Crucial for managing potentially exothermic steps in the synthesis and ensuring consistent product quality. |

| Increased Safety | Small reaction volumes at any given time reduce the risk of accidents, especially with hazardous reagents or exothermic reactions. acs.org | Important when handling trifluoromethylated compounds and reactive intermediates. |

| Straightforward Scalability | Production can be increased by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). | Allows for seamless transition from laboratory-scale synthesis to industrial production without re-optimization. |

| Automation and Integration | Enables precise control over reaction parameters and integration of multiple synthetic and purification steps. | Can lead to a more efficient and cost-effective overall manufacturing process. |

| Access to Novel Reaction Conditions | Allows for the use of high temperatures and pressures in a controlled and safe manner. | May enable new synthetic routes or improve the efficiency of existing ones. |

Chemical Reactions Involving the 2-Amino Group

The 2-amino group, with its lone pair of electrons, primarily functions as a nucleophile and can be a handle for extending the molecule's structure.

The primary amine at the 2-position is a potent nucleophile, readily participating in reactions with electrophiles. youtube.com This reactivity allows for the straightforward formation of a variety of derivatives. Common nucleophilic substitution reactions include acylation and alkylation.

Acylation: The amine can react with acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in medicinal chemistry for modifying a compound's properties.

Alkylation: Reaction with alkyl halides can introduce alkyl chains onto the amino group, proceeding through an SN2 mechanism. youtube.com This can lead to the formation of secondary and tertiary amines, although over-alkylation can be a challenge.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(6-(Trifluoromethyl)quinolin-2-yl)acetamide |

To create larger, more complex molecules with extended π-systems, the 2-amino group serves as a key functional handle for various cross-coupling reactions. These methods are pivotal in synthesizing materials with specific electronic or photophysical properties.

C-N Cross-Coupling: The amine can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or triflates. This directly forms a new carbon-nitrogen bond, linking the quinoline scaffold to another aromatic system.

Conversion for C-C Coupling: While less direct, the amino group can be converted into a more suitable leaving group for traditional cross-coupling. For instance, a Sandmeyer-type reaction can transform the amine into a halide (e.g., bromo or chloro derivative). This halogenated quinoline can then participate in classic C-C bond-forming reactions like Suzuki, Stille, or Heck couplings to attach new carbon-based fragments. A nickel-catalyzed cross-electrophile coupling represents a modern approach for forming internal alkynes. acs.org

The functional groups of this compound can undergo both oxidation and reduction, although these transformations can be complex.

Oxidation: The 2-amino group can be oxidized, but this often leads to a mixture of products, including nitroso or nitro compounds, or can result in polymerization. The reaction conditions must be carefully controlled to achieve a desired outcome.

Reduction: The quinoline ring system can be reduced to the corresponding tetrahydroquinoline derivative. Catalytic hydrogenation is a common method for this transformation. The trifluoromethyl group is generally stable under these conditions. Alternatively, the nitro group in related nitroquinoline compounds can be selectively reduced to an amino group using reagents like stannous chloride (SnCl2) in acidic media, a process that is tolerant of various other functional groups. mdpi.com The catalytic enantioselective reduction of related trifluoromethyl-substituted imines is a key strategy for preparing chiral α-trifluoromethyl amines. nih.gov

Reactivity of the Quinoline Ring System

The substitution pattern on the quinoline ring is heavily influenced by the electronic properties of the existing substituents.

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the competing influences of the activating amino group and the deactivating trifluoromethyl group.

Directing Effects: The 2-amino group is a strong activating group and an ortho, para-director. It strongly enhances the nucleophilicity of the quinoline ring, particularly at positions 3 (ortho) and 4 (para). The pyridine ring of quinoline is inherently electron-deficient, but the 2-amino group counteracts this. The 6-trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. vanderbilt.edu It is a meta-director, directing incoming electrophiles to the 5 and 7-positions relative to itself.

Predicted Regioselectivity: The activating effect of the amino group is generally stronger than the deactivating effect of the trifluoromethyl group. Therefore, electrophilic attack is most likely to occur on the pyridine ring, which is highly activated by the amine. The primary site for substitution is expected to be the 3-position, which is ortho to the powerfully activating 2-amino group. reddit.comquora.com

Halogenation is a common and useful electrophilic aromatic substitution reaction for introducing a synthetically versatile handle for further modification.

Based on the principles of electrophilic aromatic substitution discussed above, the halogenation of this compound is predicted to occur selectively.

Reaction Conditions: Reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent can be used for bromination. For chlorination, N-Chlorosuccinimide (NCS) or chlorine (Cl₂) can be employed.

Expected Product: The reaction is expected to yield the 3-halo-6-(trifluoromethyl)quinolin-2-amine as the major product. The halogen atom is directed to the position most activated by the 2-amino group.

Table 2: Predicted Halogenation of this compound

| Halogenation Reagent | Predicted Major Product |

|---|---|

| N-Bromosuccinimide (NBS) | 3-Bromo-6-(trifluoromethyl)quinolin-2-amine |

This selective halogenation provides a valuable intermediate that can be used in a wide range of subsequent cross-coupling reactions to build more complex molecular architectures.

Transformations Associated with the 6-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's chemical and physical properties. Its impact on this compound is multifaceted, influencing the electron distribution within the aromatic system and opening avenues for specific chemical modifications.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. beilstein-archives.orgbeilstein-journals.org This property has a profound effect on the electron density of the quinoline ring system in this compound. The -CF3 group deactivates the aromatic ring towards electrophilic substitution reactions, making them less favorable compared to unsubstituted quinoline.

The electron-withdrawing nature of the trifluoromethyl group also enhances the stability of the molecule. beilstein-journals.org This increased stability can be advantageous in various chemical transformations, preventing unwanted side reactions and decomposition. Furthermore, the lipophilicity of the molecule is increased by the presence of the trifluoromethyl group, a property that can be crucial in designing molecules with specific biological activities. beilstein-journals.org

In the context of reactivity, the electron-withdrawing effect of the 6-trifluoromethyl group can influence the reactivity of the 2-amino group. For instance, in reactions involving the amino group, such as the formation of Schiff bases, the electronic properties of the quinoline ring, as modulated by the -CF3 group, can affect the reaction kinetics and yield. Research on related 6-amino-4-(trifluoromethyl)quinolines has shown that the electron-withdrawing effect of the CF3 group can be a determining factor in the outcome of certain reactions. beilstein-archives.org

| Property | Influence of the 6-Trifluoromethyl Group | Consequence for Reactivity |

|---|---|---|

| Electron Density of Quinoline Ring | Decreased (Electron-withdrawing) beilstein-archives.orgbeilstein-journals.org | Deactivation towards electrophilic aromatic substitution. |

| Molecular Stability | Increased beilstein-journals.org | Higher resistance to degradation during chemical reactions. |

| Lipophilicity | Increased beilstein-journals.org | Altered solubility and potential for specific biological interactions. |

| Reactivity of 2-Amino Group | Modulated by ring electronics | Can influence reaction rates and yields of transformations involving the amino group. |

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation a significant chemical challenge. baranlab.org However, recent advancements have demonstrated that under specific conditions, the C-F bonds in trifluoromethylarenes can be selectively functionalized. dntb.gov.uarsc.orgresearchgate.net This opens up the possibility of transforming the -CF3 group of this compound into other functional groups, a process known as defluorinative functionalization. researchgate.net

Several strategies have been developed for C-F bond activation, including the use of strong Lewis acids, transition metal catalysts, and electrochemical methods. dntb.gov.uarsc.orgfrontiersin.org For instance, catalytic monodefluorination of trifluoromethyl arenes has been achieved, suggesting that a stepwise functionalization of the -CF3 group could be feasible. dntb.gov.ua Electrochemical methods utilizing silylium (B1239981) ions have also been reported for the trihydrodefluorination of trifluoromethylarenes, converting the -CF3 group into a methyl group. rsc.org

While direct experimental data on the C-F bond activation of this compound is not extensively documented, the general principles established for other trifluoromethylarenes provide a strong indication of its potential reactivity. The presence of the amino group and the nitrogen atom in the quinoline ring could also influence the reactivity of the C-F bonds, potentially enabling regioselective functionalization.

| Method | Description | Potential Transformation |

|---|---|---|

| Catalytic Monodefluorination | Selective removal of a single fluorine atom from the -CF3 group. dntb.gov.ua | -CF3 → -CF2H |

| Electrochemical Trihydrodefluorination | Reduction of the -CF3 group to a methyl group using electrochemistry and silyl (B83357) cations. rsc.org | -CF3 → -CH3 |

| Transition Metal Catalysis | Use of transition metals to mediate the cleavage and formation of new bonds at the C-F position. baranlab.org | -CF3 → -CF2-R, -CFR-R', -CR-R'R'' |

| Lewis Acid Activation | Activation of the C-F bond through coordination with a strong Lewis acid. frontiersin.org | Facilitation of nucleophilic attack on the carbon atom of the C-F bond. |

Stereoselective Transformations and Chiral Synthesis Considerations

The introduction of a chiral center is a key step in the synthesis of many biologically active molecules. While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral derivatives. Stereoselective transformations involving this compound would typically target the amino group or a functional group introduced through C-F bond activation.

For example, the synthesis of chiral α-tertiary homoallylic amines bearing a trifluoromethyl group has been achieved through catalytic enantioselective processes. nih.gov Although these methods have not been specifically applied to this compound, they demonstrate the feasibility of creating chiral centers adjacent to a trifluoromethyl-substituted aryl group. Such strategies often involve the use of chiral catalysts, such as those based on boron, to control the stereochemical outcome of the reaction. nih.gov

The development of stereoselective methods for the functionalization of this compound would be of significant interest for the synthesis of novel chiral compounds with potential applications in medicinal chemistry and materials science. Future research in this area could focus on the asymmetric hydrogenation of the quinoline ring, the enantioselective derivatization of the amino group, or the stereocontrolled functionalization of the trifluoromethyl group.

Anticancer and Antiproliferative Activities

Analogs of this compound have shown promising results as anticancer and antiproliferative agents, targeting various hallmarks of cancer.

Inhibition of Cellular Proliferation in Cancer Cell Lines

A number of studies have highlighted the potent inhibitory effects of this compound analogs on the proliferation of a wide range of cancer cell lines.

For instance, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were synthesized and evaluated for their cytotoxic activity against PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cell lines. researchgate.netnih.gov Among these, compounds 5e , 5f , and 5o exhibited potent anti-proliferative activities against HeLa cells, with compound 5e showing remarkable IC₅₀ values of 0.49 µM, 0.08 µM, and 0.01 µM against PC3, K562, and HeLa cells, respectively. researchgate.netnih.gov Another study focused on quinoline-indole derivatives, where compounds 27c and 34b displayed significant potency against five different cancer cell lines with IC₅₀ values in the nanomolar range (2 to 11 nM). researchgate.net

Furthermore, research on 4-anilinoquinolinylchalcone derivatives revealed that compound 4a had high cytotoxicity in breast cancer cells (MDA-MB-231) with an IC₅₀ value of 0.11 μM, while showing low cytotoxicity in normal lung cells. nih.gov Similarly, N-aryl-2-trifluoromethylquinazoline-4-amine analogs were synthesized, and several compounds, including 15d , 15f , 15h , and 15i , demonstrated strong growth inhibitory activity on K562 leukemia cells. nih.gov

The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT or SRB assay, which measure cell viability and proliferation. The results are typically expressed as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth.

Below is an interactive data table summarizing the antiproliferative activities of selected this compound analogs.

Mechanisms of Action in Antitumor Activity (e.g., Microtubule Polymerization Inhibition)

A primary mechanism through which many this compound analogs exert their antitumor effects is by inhibiting microtubule polymerization. researchgate.netnih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Their disruption can lead to cell cycle arrest and apoptosis.

Several studies have demonstrated that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules. For example, compound 5e was identified as a new class of tubulin inhibitor, similar to colchicine, which was confirmed through EBI competition and tubulin polymerization assays. researchgate.netnih.gov Immunofluorescence staining revealed that compound 5e disrupted the tubulin network in HeLa cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in a dose-dependent manner. researchgate.net Similarly, compound 34b was found to effectively inhibit microtubule polymerization by targeting the colchicine site of tubulin. researchgate.net

The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy, with drugs like vinca (B1221190) alkaloids and taxanes being prime examples. The discovery of novel compounds like the this compound analogs that target this pathway offers potential new avenues for cancer treatment.

Kinase Inhibition (e.g., V600E-BRAF, G protein-coupled receptor kinase)

In addition to microtubule inhibition, some analogs of this compound have been found to inhibit specific kinases that are crucial for cancer cell survival and proliferation.

V600E-BRAF: The BRAF gene is frequently mutated in various cancers, with the V600E mutation being the most common. nih.govnih.gov This mutation leads to the constitutive activation of the BRAF kinase and the downstream MAPK signaling pathway, promoting cell proliferation and survival. nih.gov While direct inhibition of V600E-BRAF by this compound analogs is an area of ongoing research, the broader class of quinoline derivatives has been explored for this purpose.

G protein-coupled receptor kinase (GRK): GRKs are involved in the regulation of G protein-coupled receptors (GPCRs), which play a role in various cellular processes, including cell growth and migration. Some studies have focused on developing inhibitors for specific GRKs. For example, a series of 4-aminoquinazolines were developed as potent and selective inhibitors of GRK6 for the treatment of multiple myeloma. nih.gov Compound 18 from this series demonstrated an IC₅₀ value of 6 nM against GRK6 and exhibited antiproliferative activity against multiple myeloma cells. nih.gov While not a direct this compound analog, this highlights the potential of the broader quinoline scaffold in targeting kinases relevant to cancer.

Antimicrobial Efficacy

The quinoline core is a well-known pharmacophore in antimicrobial agents, and analogs of this compound have demonstrated significant efficacy against a variety of bacterial pathogens.

Antibacterial Activity Against Various Bacterial Strains

Numerous studies have reported the antibacterial activity of quinoline derivatives. For instance, a series of novel quinoline derivatives bearing pyrazoline and pyridine analogues were synthesized and showed antimicrobial activity. nih.gov Another study on quinoxaline-based compounds, which share structural similarities, found that compounds 5m–5p exhibited good to moderate antibacterial activity against Staphylococcus aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov Compound 5p was identified as a potent broad-spectrum antibacterial agent. nih.gov

The mechanism of antibacterial action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. mdpi.com

Activity Against Resistant Bacterial Pathogens

A critical area of research is the development of new antibiotics effective against multidrug-resistant (MDR) bacteria. Analogs of this compound have shown promise in this regard.

One study investigated the antibacterial activity of new quinazoline (B50416) derivatives against methicillin (B1676495) and quinolone-resistant Staphylococcus aureus (MRSA). researchgate.net The introduction of a trifluoromethyl group on the phenyl ring attached to a piperazine (B1678402) moiety significantly enhanced the antibacterial activity. researchgate.net Another study focused on quinoline-2-one derivatives and found that compound 6c demonstrated potent activity against MRSA and vancomycin-resistant Enterococci faecalis (VRE), with MIC values of 0.75 μg/mL for both. nih.gov This compound also showed significant antibiofilm activity against an MRSA strain. nih.gov

The development of compounds active against resistant strains is of paramount importance in the face of the growing threat of antimicrobial resistance.

Below is an interactive data table summarizing the antimicrobial activity of selected quinoline analogs.

Antifungal Properties

The antifungal potential of quinoline derivatives has been an active area of research. While specific studies on the antifungal activity of this compound are not extensively documented in publicly available literature, research on structurally related 6-substituted quinoline analogs provides valuable insights into their potential as antifungal agents. These studies highlight how modifications to the quinoline core can lead to potent activity against various fungal pathogens.

For instance, a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives have been synthesized and evaluated for their antifungal activity against several Candida species. These compounds, although differing from the 2-amine structure, demonstrate the impact of substitutions at the 6-position of the quinoline ring on antifungal efficacy. The minimum inhibitory concentration (MIC) values of these derivatives showcase their potency, with some compounds exhibiting greater activity than the standard antifungal drug fluconazole. nih.gov

Similarly, another class of related compounds, 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives, has also been investigated for antifungal properties. These analogs have demonstrated significant activity against various fungi, including Candida albicans and Aspergillus niger. koreascience.kr The data from these studies on related quinoline structures suggest that the 6-substituted quinoline scaffold is a promising framework for the development of novel antifungal agents. Further investigation into this compound analogs is warranted to fully elucidate their antifungal potential.

Table 1: Antifungal Activity of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione Derivatives This table is based on data from related quinoline structures and not this compound itself.

| Compound | Substituent (N-aryl) | C. albicans | C. krusei | C. tropicalis |

| 4d | 4-bromo-2-methylphenyl | 3.1 µg/ml | 1.6 µg/ml | 3.1 µg/ml |

| 4g | 4-bromo-3-methylphenyl | 1.6 µg/ml | 0.8 µg/ml | 1.6 µg/ml |

| 4h | 4-bromo-2-methylphenyl | 0.8 µg/ml | 1.6 µg/ml | 0.8 µg/ml |

| 4j | 4-chloro-3-methylphenyl | 3.1 µg/ml | 1.6 µg/ml | 3.1 µg/ml |

| 4k | 4-chloro-2-methylphenyl | 3.1 µg/ml | 1.6 µg/ml | 3.1 µg/ml |

| Fluconazole | - | 25 µg/ml | 25 µg/ml | 25 µg/ml |

| Source: Synthesis and antifungal evaluation of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones nih.gov |

Antiviral Potential

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase)

The quest for novel antiviral agents has led to the exploration of various heterocyclic compounds, including quinoline derivatives. Analogs of 6-(trifluoromethyl)quinoline have shown promise as inhibitors of key viral enzymes, particularly HIV-1 reverse transcriptase (RT). The RT enzyme is a critical target for antiretroviral therapy as it is essential for the replication of the HIV-1 virus. nih.gov

Research into quinolinonyl non-diketo acid derivatives has identified compounds with potent inhibitory activity against the ribonuclease H (RNase H) function of HIV-1 RT. nih.govacs.org One such derivative, synthesized from ethyl 1-(4-fluorobenzyl)-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, incorporates the 6-(trifluoromethyl)quinolinone core structure. acs.org A series of these compounds demonstrated measurable IC₅₀ values against HIV-1 RT-associated RNase H activity, with some showing activity in the low micromolar range. nih.govacs.org The most active compounds in one study exhibited IC₅₀ values of approximately 1.5 μM. nih.gov These findings underscore the potential of the 6-(trifluoromethyl)quinoline scaffold in the design of novel HIV-1 RT inhibitors.

Table 2: Inhibition of HIV-1 RT-associated RNase H by Quinolinonyl Non-Diketo Acid Derivatives This table presents data for derivatives containing the 6-(trifluoromethyl)quinolinone core.

| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) |

| 4b | H | 4-F-benzyl | >100 |

| 4c | H | 4-F-benzyl | 74 |

| 4d | Acetyl | 4-F-benzyl | 34 |

| 4o | H | 3,4-di-Cl-benzyl | 1.5 |

| 5o | H | 3,4-di-Cl-benzyl | 1.5 |

| Source: Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase nih.govacs.org |

Modulation of Viral Pathways

Beyond direct enzyme inhibition, analogs of this compound can modulate viral pathways through other mechanisms. For instance, multi-substituted quinolines have been investigated as allosteric inhibitors of HIV-1 integrase (IN), another crucial enzyme for viral replication. mdpi.com These allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that disrupts its function. mdpi.com Studies on these quinoline-based allosteric inhibitors have revealed that substitutions at the 6- and 8-positions of the quinoline ring can significantly influence their antiviral properties. mdpi.com The addition of a bromine atom at the 6-position, for example, has been shown to confer favorable antiviral activity. mdpi.com This highlights the importance of the substitution pattern on the quinoline scaffold in modulating interactions with viral proteins and influencing antiviral efficacy. While not directly involving a trifluoromethyl group, this research provides a framework for how the 6-position of the quinoline ring can be functionalized to impact viral pathways.

Immunomodulatory and Anti-inflammatory Effects

Toll-like Receptor (TLR) Modulation (TLR7 Agonists, TLR8 Modulators)

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. TLR7 and TLR8, in particular, are targets for small molecule immunomodulators. Analogs of 6-(trifluoromethyl)quinoline have emerged as potent modulators of these receptors.

Derivatives of 2-(trifluoromethyl)quinoline (B1226531) and the closely related 2-(trifluoromethyl)quinazoline have been identified as selective TLR7 agonists. nih.gov These compounds have been shown to be topologically similar to the known TLR7 agonist imiquimod. Structure-activity relationship studies have indicated that a secondary or tertiary amine at the 4-position of the 2-(trifluoromethyl)quinoline scaffold is important for potent TLR7 agonist activity. nih.gov

Furthermore, analogs with a pyrimidine (B1678525) core, which is structurally related to the quinoline system, have been investigated as TLR8 modulators. Specifically, derivatives of 6-(trifluoromethyl)pyrimidin-2-amine have been developed as negative modulators of TLR8. documentsdelivered.com The 6-trifluoromethyl group was found to be a crucial structural element for this activity. documentsdelivered.com One of the most potent compounds from this series exhibited an IC₅₀ value of 6.2 μM for the inhibition of TLR8-mediated signaling. documentsdelivered.com These findings demonstrate that the 6-(trifluoromethyl) group on a nitrogen-containing heterocyclic ring, such as quinoline or pyrimidine, is a key feature for achieving potent and selective modulation of TLR7 and TLR8.

Influence on Cytokine Production

The modulation of TLRs by this compound analogs directly translates to an influence on the production of cytokines, which are the signaling molecules of the immune system. The activation of TLR7 by agonists typically leads to the production of pro-inflammatory cytokines and type I interferons, initiating an antiviral immune response. nih.gov

In line with their TLR7 agonistic activity, certain 2-(trifluoromethyl)quinazoline-4-amine derivatives have been shown to induce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov For example, N-Cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine, with an EC₅₀ of 16.8 µM for TLR7 activation, was observed to increase the levels of these cytokines. nih.gov The ability of these compounds to stimulate cytokine production highlights their potential as immunomodulatory agents for applications in infectious diseases and oncology. nih.govnih.gov

Other Biological Activities and Pharmacological Targets

Analogs of this compound have demonstrated a wide array of biological activities, engaging with various pharmacological targets. These compounds have been investigated for their potential as therapeutic agents against infectious diseases and for their interactions with key physiological pathways.

The quinoline scaffold is a critical component in the development of antitubercular drugs. Bedaquiline, a diarylquinoline, was a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). frontiersin.org This has spurred further research into quinoline derivatives as potential treatments for tuberculosis.

Recent studies have explored substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs as potential inhibitors of Mycobacterium tuberculosis growth. In one study, forty-four such analogs were synthesized and evaluated. Thirteen of these compounds showed activity against the sensitive ATCC 27294 strain, with six compounds (4a, 4c, 6a, 6b, 6c, and 6g) being the most active, exhibiting a Minimum Inhibitory Concentration (MIC) of approximately 7-8 μM. nih.gov These same six compounds were also effective against a resistant strain of M. tuberculosis (T113) with similar MIC values. nih.gov Notably, compounds 4a, 6a, and 6c did not show cytotoxicity against Vero cells at concentrations near their MIC, indicating a favorable preliminary safety profile. nih.gov

Another study focused on 2-(quinolin-4-yloxy)acetamides. A trifluoromethylated molecule, 9f, demonstrated a MIC of 0.17 μM against the M. tuberculosis H37Rv strain. nih.gov The electronic properties of the substituents on the quinoline ring were found to significantly impact antitubercular activity. nih.gov It is hypothesized that electron-donating groups can stabilize the protonation of the quinoline nitrogen, which may be detrimental to its interaction with the molecular target. Conversely, electron-withdrawing groups like halogens and trifluoromethyl make the quinoline less basic, which could also hinder these interactions. nih.gov

The following table summarizes the antitubercular activity of selected quinoline derivatives.

| Compound | Target Strain | MIC (μM) | Cytotoxicity (Vero cells) |

| 4a | M. tuberculosis ATCC 27294 | ~7-8 | Not cytotoxic near MIC |

| 4c | M. tuberculosis ATCC 27294 | ~7-8 | - |

| 6a | M. tuberculosis ATCC 27294 | ~7-8 | Not cytotoxic near MIC |

| 6b | M. tuberculosis ATCC 27294 | ~7-8 | - |

| 6c | M. tuberculosis ATCC 27294 | ~7-8 | Not cytotoxic near MIC |

| 6g | M. tuberculosis ATCC 27294 | ~7-8 | - |

| 9f | M. tuberculosis H37Rv | 0.17 | - |

Quinoline-based compounds have long been a cornerstone in the fight against malaria. nih.gov Analogs of this compound have been explored for their potential as new antiplasmodial agents.

In one study, chlorostyrylquinolines with a trifluoromethyl group on the benzene (B151609) ring demonstrated potent activity against the Dd2 strain of Plasmodium falciparum. nih.gov The presence of a single double bond between the quinoline core and the aromatic ring was found to be crucial for antiplasmodial activity. nih.gov

Another area of research involves nopol-based quinoline derivatives. While some of these compounds showed moderate activity against the chloroquine-sensitive Pf3D7 strain, they were less effective against chloroquine-resistant strains. nih.gov However, the introduction of a chloro substituent at the C7 position of the quinoline ring in one amide derivative resulted in sub-micromolar efficacy against the PfK1 resistant strain. nih.gov

A series of morpholine (B109124) analogs functionalized with a hydroxyethylamine (HEA) pharmacophore were also synthesized and tested. One analog, 6k, was identified as a hit molecule with an inhibitory concentration of 5.059 ± 0.2036 μM against P. falciparum 3D7. rsc.org Importantly, none of the tested analogs showed cytotoxicity against liver cells (HepG2) up to 2 mM. rsc.org

The table below presents the antiplasmodial activity of selected quinoline analogs.

| Compound Series | Target | Key Findings |

| Chlorostyrylquinolines | P. falciparum Dd2 strain | Potent activity with a trifluoromethyl group; a single double bond is crucial for activity. nih.gov |

| Nopol-based quinolines | P. falciparum Pf3D7 and resistant strains | Moderate activity against sensitive strains; a C7-chloro substituent enhanced activity against a resistant strain. nih.gov |

| Morpholine analogs with HEA | P. falciparum 3D7 | Analog 6k identified as a hit with an IC50 of 5.059 μM; no cytotoxicity observed in HepG2 cells. rsc.org |

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of compounds, including drugs and environmental toxins. mdpi.com The interaction of quinoline derivatives with these enzymes is of significant interest in drug development.

The aryl hydrocarbon receptor (AhR) is a transcription factor that regulates the expression of several CYP genes, including CYP1A1 and CYP1B1. medchemexpress.com The binding of ligands to AhR can induce the expression of these enzymes. For example, the heterocyclic aromatic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been shown to induce human CYP1A2 through the AhR and xenobiotic responsive elements (XRE) in human hepatocytes. researchgate.net

Selective inhibitors of specific CYP enzymes are valuable tools for studying drug metabolism. nih.gov While research on the direct interaction of this compound analogs with a broad range of CYP enzymes is ongoing, the known induction of CYP enzymes by related quinoline compounds highlights the importance of this area.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in various physiological and pathological processes. nih.govresearchgate.net It is a potential drug target due to its involvement in cellular homeostasis. nih.govresearchgate.net Ligands for AhR can act as agonists or antagonists, and their effects can be tissue-specific. researchgate.net

Some quinoline derivatives have been identified as modulators of AhR. For instance, certain compounds can induce AhR signaling, leading to the expression of target genes like CYP1A1. medchemexpress.com The development of selective AhR modulators (SAhRMs) is an active area of research, with the goal of targeting specific AhR functions. nih.gov

Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial function. Some studies have shown that certain signaling molecules can influence MMP. For example, Interleukin-6 (IL-6) can sustain a high MMP in CD4 cells, which is linked to its role in regulating their effector function. nih.gov While direct studies on this compound analogs and MMP are not extensively documented, the broader context of cellular signaling and mitochondrial function suggests this as a potential area for future investigation.

The diverse pharmacological properties of quinoline derivatives suggest their potential to interact with a variety of receptors, including G protein-coupled receptors (GPCRs) and voltage-gated ion channels.

GPCRs represent one of the largest families of membrane proteins and are major targets for drug development. nih.gov The ability of small molecules to act as ligands for these receptors can lead to a wide range of physiological effects.

Voltage-gated ion channels are crucial for the function of excitable cells and are involved in processes like nerve impulses and muscle contraction. nih.gov These channels are also important pharmacological targets. The family of voltage-gated potassium (Kv) channels, for instance, is extensive and diverse, with different subtypes playing various roles in the body. guidetopharmacology.org The development of selective modulators for these channels is a key area of research.

While specific data on the binding of this compound analogs to a wide range of GPCRs and ion channels is still emerging, the structural features of these compounds make them promising candidates for such interactions.

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group, a common substituent in medicinal chemistry, profoundly influences the physicochemical and biological properties of the parent molecule.

Enhancement of Lipophilicity and Membrane Permeability.wechemglobal.com

The introduction of a trifluoromethyl group can significantly increase the lipophilicity of a drug molecule. This enhanced lipophilicity often translates to improved permeability across biological membranes, a critical factor for oral bioavailability and distribution to target tissues. wechemglobal.com The strong electronegativity of the fluorine atoms in the -CF3 group can also contribute to altered electronic properties and metabolic stability. wechemglobal.com

Role of the 2-Amino Group and its Derivatization in Activity Modulation

The 2-amino group on the quinoline (B57606) scaffold is a crucial determinant of its biological activity and offers a prime site for chemical modification.

The basicity of the 2-amino group, with a pKa of approximately 7.3, allows it to act as a hydrogen bond donor and participate in ionic interactions at physiological pH. acs.org This characteristic is often vital for anchoring the molecule within the active site of a target protein. acs.org Derivatization of this amino group, such as through the attachment of side chains, can have a relatively minor impact on the strength of complex formation with certain biological targets. nih.gov However, the presence of an aminoalkyl group attached to the quinoline template can be essential for potent biological activity. nih.gov

Effects of Substituents on the Quinoline Ring System on Pharmacological Profile

The pharmacological profile of quinoline derivatives can be finely tuned by introducing various substituents onto the quinoline ring system. nih.gov The nature and position of these substituents can significantly impact the molecule's activity. nih.gov

For instance, in some quinoline derivatives, the presence of a methoxy (B1213986) group at position 6 has been shown to be biologically preferable to a methyl group or no substitution at all. nih.gov Similarly, bulky substituents at position 7 have been found to facilitate certain biological activities. nih.gov The electronic properties of substituents can also play a role; for example, the presence of an electron-withdrawing trifluoromethyl group has been noted for its effect on anti-Lishmaniasis activity in some quinoline derivatives. nih.gov

Identification of Key Pharmacophoric Groups

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For aminoquinolines, several key pharmacophoric features have been identified.

The 2- and 4-aminoquinoline (B48711) cores exhibit a strong affinity for certain biological targets. nih.gov The quinoline nucleus itself is often responsible for complexing with biological targets. nih.gov Specific substituents, such as a chloro group at the 7-position in some 4-aminoquinolines, are critical for inhibitory activity against certain enzymes. nih.gov Furthermore, a basic amino side chain is often necessary for drug accumulation in specific cellular compartments, a key aspect of the mechanism of action for some antimalarial quinolines. nih.gov

Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of quinoline derivatives are underpinned by a variety of molecular mechanisms. A well-established mechanism for some antimalarial aminoquinolines is the inhibition of hemozoin formation. nih.gov These compounds are thought to complex with ferriprotoporphyrin IX (Fe(III)PPIX), preventing its detoxification into β-hematin (hemozoin), which is toxic to the parasite. nih.gov

Elucidation of Enzyme Inhibition Mechanisms

Derivatives of the quinoline core structure have been investigated for their ability to inhibit various enzymes and transporter proteins, which are often implicated in drug resistance in cancer.

Notably, quinoline analogs have been designed and evaluated as inhibitors of multidrug resistance-associated protein 2 (MRP2) and P-glycoprotein (P-gp), which are ATP-binding cassette (ABC) transporters that efflux a wide range of anticancer drugs from cells. nih.govnih.gov The rationale for designing these inhibitors often stems from the structures of known modulators like ketoprofen (B1673614) and quinine. nih.govnih.gov

In one study, a series of 2-arylquinoline-4-carboxylic acids, structurally related to the core compound, were synthesized to probe their MRP2 inhibitory activity. The investigation revealed that the substitution pattern on the quinoline and the aryl ring is critical for activity. For instance, compound 6d , a 4-carboxy quinoline with a dimethoxy phenyl group at the 2-position, demonstrated the most significant MRP2 inhibition, even more so than the reference drug ketoprofen. researchgate.net This suggests that the electronic and steric properties of the substituents play a key role in the interaction with the transporter. Docking studies further supported these findings, indicating that the carboxyl group at the 4-position might be crucial for the interaction with MRP2. researchgate.net

Another series of 6-methoxy-2-arylquinoline analogues were evaluated as P-gp inhibitors. nih.gov The study found that alcoholic quinoline derivatives, specifically those with a hydroxymethyl group at the 4-position of the quinoline ring, were effective inhibitors of P-gp. nih.gov This highlights the importance of specific functional groups for potent inhibition.

The inhibitory action of these compounds can also extend to other critical cellular enzymes. For example, certain hybrids incorporating a trifluoromethyl group have been shown to inhibit tubulin polymerization, a key process in cell division. acs.org One such compound, C-23, was found to bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule assembly. acs.org

| Compound Class | Target Enzyme/Transporter | Key Structural Features for Activity | Research Finding |

| 2-Arylquinoline-4-carboxylic acids | MRP2 | 4-carboxy group, dimethoxy phenyl at position 2 | Showed potent MRP2 inhibition, exceeding that of ketoprofen. researchgate.net |

| 6-Methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Hydroxymethyl group at position 4 | Acted as significant inhibitors of P-gp efflux function. nih.gov |

| Trifluoromethyl-pyrazole hybrids | Tubulin | Trifluoromethyl group, carboxymethyl-substituted phenyl | Inhibited tubulin polymerization by binding to the colchicine site. acs.org |

Characterization of Receptor Binding Modes

The 6-(Trifluoromethyl)quinolin-2-amine framework is a versatile scaffold for designing ligands that can bind to various receptors with high affinity and selectivity.

Androgen Receptor (AR): A study identified 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones as orally available, tissue-selective androgen receptor modulators (SARMs). nih.gov The binding mode of these compounds to the androgen receptor was characterized, revealing the importance of the quinolinone core and the specific substitutions for receptor affinity and activation. The trifluoromethyl group at the 4-position was a key feature in this series of compounds. nih.gov

Melanin-Concentrating Hormone 1 Receptor (MCH1R): Novel 6-acylamino-2-aminoquinoline derivatives have been identified as potent antagonists of the melanin-concentrating hormone 1 receptor (MCH1R). nih.gov Through in silico screening and synthesis of analogs, the structure-activity relationship was explored. It was found that while the western part of the molecule had specific structural requirements, the eastern part allowed for more structural freedom. nih.gov Docking studies suggested that the nitrogen atom of the central quinoline ring interacts preferentially with Asp123 in a transmembrane domain of the MCH1R, which was a revision of the initial hypothesis. nih.gov

Histamine (B1213489) H2 Receptor (HRH2): While not directly involving the title compound, studies on 8-hydroxyquinoline-based blockers of the histamine H2 receptor provide insights into how quinoline scaffolds can interact with G-protein coupled receptors. mdpi.com Molecular docking studies indicated that these blockers interact with one end of the HRH2 binding site, with key interactions involving residues like D98, Y250, D186, and T190. mdpi.com The specific interactions are dictated by the substitution pattern on the quinoline ring.

| Receptor Target | Compound Series | Key Binding Interactions | Outcome of Binding |

| Androgen Receptor (AR) | 6-Dialkylamino-4-trifluoromethylquinolin-2(1H)-ones | Interaction with the ligand-binding domain of AR. | Selective androgen receptor modulation. nih.gov |

| Melanin-Concentrating Hormone 1 Receptor (MCH1R) | 6-Acylamino-2-aminoquinolines | The quinoline nitrogen interacts with Asp123 of the receptor. nih.gov | Potent MCH1R antagonism. nih.gov |

| Histamine H2 Receptor (HRH2) | 8-Hydroxyquinoline derivatives | Interactions with D98, Y250, D186, or T190 in the binding pocket. mdpi.com | Blockade of the histamine receptor. mdpi.com |

Pathway Analysis of Cellular Responses

The inhibition of specific enzymes or the modulation of receptor activity by this compound derivatives can lead to significant alterations in cellular signaling pathways.

The engagement of the androgen receptor by quinolinone-based SARMs directly impacts androgen signaling pathways. nih.gov These pathways are crucial for the development and function of various tissues, and their modulation can have therapeutic effects in conditions like hypogonadism.

Similarly, the antagonism of the MCH1R by 6-acylamino-2-aminoquinolines affects the melanin-concentrating hormone signaling pathway, which is involved in the regulation of energy balance and appetite. nih.gov

The inhibition of drug efflux pumps like MRP2 and P-gp has a profound effect on cellular resistance pathways. By preventing the removal of chemotherapeutic agents, these inhibitors can re-sensitize drug-resistant cancer cells to treatment. nih.govnih.gov This modulation of cellular pathways is a key strategy in overcoming multidrug resistance in cancer.

Furthermore, pathway-level biomarkers are being used to predict cellular responses to therapeutic compounds. For instance, the activity of the IL2-STAT5 signaling pathway has been identified as a predictor for the response to BCL2 inhibitors, while the AIF pathway can predict the response of lung cancer cells to microtubule inhibitors. nih.gov Although not directly studied for this compound, this approach could be applied to understand the cellular responses to this compound based on its primary molecular targets. For example, if a derivative inhibits a key kinase in a particular pathway, the activity of that pathway could serve as a biomarker for the compound's efficacy.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(Trifluoromethyl)quinolin-2-amine, DFT calculations offer profound insights into its intrinsic electronic and optical characteristics.

DFT calculations are instrumental in predicting the key electronic and optical properties of quinoline (B57606) derivatives. These studies typically involve optimizing the molecule's geometry and then calculating various parameters using specific functionals and basis sets, such as B3LYP/6-311++G(d,p). researchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution and properties of the quinoline core. journaleras.com

Investigations on similar substituted quinolines and pyridines have shown that DFT can accurately predict properties like the molecular electronic dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β). journaleras.com These parameters are crucial for assessing a molecule's potential in nonlinear optical (NLO) applications. For instance, a high β value suggests that the material could be an excellent candidate for NLO materials. journaleras.com Time-dependent DFT (TD-DFT) is further used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. cncb.ac.cnijcce.ac.ir

Table 1: Predicted Electronic and Optical Properties of a Representative Trifluoromethyl-Substituted Heterocycle Data is illustrative and based on typical findings for similar compounds.

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Dipole Moment (μ) | ~4.5 | Debye | Indicates molecular polarity and charge distribution. |

| Mean Polarizability (α) | ~150 | a.u. | Measures the molecule's ability to be distorted by an electric field. |

| First Hyperpolarizability (β) | ~3000 | a.u. | Indicates potential for second-order nonlinear optical applications. |